molecular formula C15H9FN2O3 B11492480 3-(1,3-Benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11492480
M. Wt: 284.24 g/mol
InChI Key: CLKMBGZBSZFRPB-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety and a fluorophenyl group linked through an oxadiazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluorobenzohydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(1,3-Benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
  • 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(1,3-Benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole stands out due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C15H9FN2O3

Molecular Weight

284.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H9FN2O3/c16-11-3-1-2-10(6-11)15-17-14(18-21-15)9-4-5-12-13(7-9)20-8-19-12/h1-7H,8H2

InChI Key

CLKMBGZBSZFRPB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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